Homopropargylglycine

BONCAT E. coli expression Metabolic labeling

L-Homopropargylglycine (HPG, CAS 942518-19-6) is a non-canonical amino acid (ncAA) and a methionine (Met) analog that incorporates an alkyne functional group (–C≡CH) into proteins during translation in place of methionine residues. It is a core reagent in Bioorthogonal Non-Canonical Amino acid Tagging (BONCAT), enabling the selective fluorescent labeling, enrichment, and identification of newly synthesized proteins in complex biological systems via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B15601646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomopropargylglycine
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)
InChIKeySCGJGNWMYSYORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homopropargylglycine (HPG) Procurement Guide: CAS 942518-19-6 for Bioorthogonal Protein Labeling


L-Homopropargylglycine (HPG, CAS 942518-19-6) is a non-canonical amino acid (ncAA) and a methionine (Met) analog that incorporates an alkyne functional group (–C≡CH) into proteins during translation in place of methionine residues [1]. It is a core reagent in Bioorthogonal Non-Canonical Amino acid Tagging (BONCAT), enabling the selective fluorescent labeling, enrichment, and identification of newly synthesized proteins in complex biological systems via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2].

Why Homopropargylglycine (HPG) Cannot Be Simply Substituted by AHA or Other Methionine Analogs


Despite sharing a common methionine analog framework, HPG and its closest analog L-Azidohomoalanine (AHA) exhibit fundamentally different performance characteristics across key experimental parameters—including protein synthesis efficiency, bacterial toxicity, and species-specific incorporation—that critically impact experimental outcomes. Unlike simple reagents with interchangeable functional groups, the selection between HPG and AHA directly dictates the quality of nascent proteome sampling, with documented cases where AHA fails to label certain systems adequately while HPG succeeds [1]. The quantitative disparities in growth inhibition, labeling yield, and metabolomic impact across bacterial and plant models underscore that these compounds are not functionally equivalent; substituting one for the other without empirical validation risks experimental failure and irreproducible data.

Homopropargylglycine (HPG) Quantitative Evidence Guide: Head-to-Head Performance vs. Azidohomoalanine (AHA)


HPG Achieves 70-80% Incorporation in E. coli vs. 50% for AHA

In a direct head-to-head comparison under identical experimental conditions in both auxotrophic (B834) and prototrophic (BL-21) E. coli strains, HPG achieved a substantially higher incorporation rate of 70-80% compared to AHA, which reached only approximately 50% incorporation after 26 hours of expression [1].

BONCAT E. coli expression Metabolic labeling

HPG Displays 25,000-fold Lower Maximum Tolerated Concentration than AHA in E. coli

A comparative toxicity study in E. coli revealed a stark differential tolerance: cells exposed to 5.6–90 μM HPG exhibited complete growth inhibition, whereas the same strain showed normal growth at AHA concentrations up to 9 mM [1]. This represents an approximately 25,000-fold difference in the maximum tolerated working concentration.

Bacterial toxicity BONCAT Microbiology

HPG Enables Superior Nascent Protein Tagging in Arabidopsis Compared to AHA

In Arabidopsis thaliana, HPG-based BONCAT was shown to tag a qualitatively better sample of nascent plant proteins than AHA-based BONCAT. The study demonstrated that AHA induces methionine metabolism and causes greater inhibition of cell growth rate, which in turn limits its incorporation at Met sites compared to HPG [1].

Plant proteomics BONCAT Arabidopsis thaliana

HPG and AHA Enable Orthogonal Two-Color Pulse-Chase Labeling in Mammalian Cells

HPG and AHA can be used orthogonally in the same mammalian cell system to label temporally distinct protein populations. This is achieved by sequential metabolic incorporation of the two analogs followed by sequential, bioorthogonal click reactions with distinct fluorescent dyes (e.g., lissamine rhodamine-azide and 7-dimethylaminocoumarin-azide) [1].

Mammalian cell biology Pulse-chase Two-color labeling

Homopropargylglycine (HPG) Application Scenarios Based on Empirical Evidence


High-Efficiency Protein Labeling in E. coli Expression Systems

When maximum labeling efficiency is required for recombinant protein production in E. coli (e.g., for subsequent click chemistry immobilization, biotinylation, or fluorescence tagging), HPG is the empirically superior choice, delivering 70-80% methionine replacement compared to AHA's ~50% under identical conditions [1]. This 1.4- to 1.6-fold higher incorporation reduces downstream reagent costs and improves signal detection limits.

In Vivo Nascent Proteome Sampling in Arabidopsis thaliana and Other Plants

For plant biologists performing BONCAT-based nascent proteome analysis in Arabidopsis, HPG has been demonstrated to yield a more representative sample of newly synthesized proteins than AHA, which induces confounding metabolic perturbations and greater growth inhibition in this species [1]. HPG should be the default reagent choice for any plant BONCAT workflow to ensure unbiased proteome coverage.

Two-Color Pulse-Chase Protein Dynamics Studies in Mammalian Cells

Investigators aiming to track temporally distinct protein populations in mammalian cell culture should procure both HPG and AHA. Sequential metabolic labeling with the two analogs followed by sequential, orthogonal click reactions enables two-color visualization of proteins synthesized at different time points within the same fixed cell sample, a capability not achievable with either reagent alone [1].

Technical Documentation Hub

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